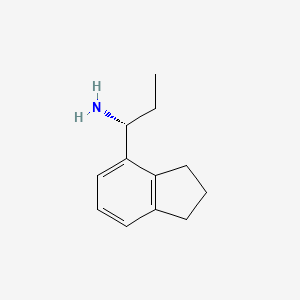

(R)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine

CAS No.:

Cat. No.: VC17457695

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N |

|---|---|

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | (1R)-1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine |

| Standard InChI | InChI=1S/C12H17N/c1-2-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8,12H,2-3,5,7,13H2,1H3/t12-/m1/s1 |

| Standard InChI Key | GFKGRMQIBAWBBD-GFCCVEGCSA-N |

| Isomeric SMILES | CC[C@H](C1=CC=CC2=C1CCC2)N |

| Canonical SMILES | CCC(C1=CC=CC2=C1CCC2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of (R)-1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol. The indene moiety consists of a bicyclic system featuring a benzene ring fused to a cyclopentene ring, with the amine group positioned at the 4-carbon of the indene framework. The (R)-configuration at the chiral center confers stereospecificity, which is critical for interactions with biological targets .

Key Structural Features:

-

Chiral center: The (R)-enantiomer’s spatial arrangement influences receptor binding affinity.

-

Indene scaffold: Enhances lipophilicity and metabolic stability compared to simpler aromatic amines.

-

Propanamine chain: Provides flexibility for molecular interactions.

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₇N |

| Molecular weight | 175.27 g/mol |

| Chiral centers | 1 (R-configuration) |

| Lipophilicity (LogP) | Estimated 2.1–2.5 |

Applications in Medicinal Chemistry

Drug Development

Chiral indane amines are valuable intermediates in synthesizing enantiomerically pure pharmaceuticals. For example:

-

Neuroprotective agents: Sodium channel blockers derived from indane scaffolds reduce neuronal damage in stroke models .

-

Psychoactive compounds: Amine-modified indanes may target monoamine transporters or receptors.

Agrochemicals

The lipophilic indane structure enhances membrane permeability, making such compounds candidates for herbicide or pesticide development.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume